molecular formula C11H16ClNO4 B6606794 methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride CAS No. 2839138-17-7

methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride

Cat. No.: B6606794
CAS No.: 2839138-17-7
M. Wt: 261.70 g/mol
InChI Key: PUGDGARBWJWZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride (C₁₀H₁₄ClNO₃, molecular weight: 231.68 g/mol) is a benzoic acid derivative featuring a methoxy group at the 4-position, an aminoethoxy side chain at the 3-position, and a methyl ester functional group . This compound is structurally characterized by:

  • Aromatic core: Substituted with electron-donating methoxy and aminoethoxy groups.
  • Hydrophilic and ionizable groups: The protonated amino group (as hydrochloride salt) enhances solubility in aqueous media.
  • Ester functionality: The methyl ester group influences metabolic stability and bioavailability.

It is utilized as a reference standard in pharmaceutical quality control and drug development due to its well-defined structure and stability under regulatory guidelines .

Properties

IUPAC Name

methyl 3-(2-aminoethoxy)-4-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-14-9-4-3-8(11(13)15-2)7-10(9)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDGARBWJWZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride typically involves the reaction of 2-aminoethanol with 4-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of aminoethoxy and methoxy-substituted compounds.

Mechanism of Action

The mechanism of action of methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzoate Derivatives

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Methyl 3-(2-aminoethoxy)-4-methoxybenzoate HCl C₁₀H₁₄ClNO₃ 231.68 4-OCH₃, 3-(NH₂CH₂CH₂O), COOCH₃ Pharmaceutical reference standard
3-(2-Aminoethoxy)benzoic acid hydrochloride C₉H₁₂ClNO₃ 217.65 3-(NH₂CH₂CH₂O), COOH Intermediate for drug synthesis
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl C₁₁H₁₄ClN₂O 229.70 4-CH₂OCH₂NHCH₃, CN Drug discovery (kinase inhibitors)
4-Methoxybenzoate metal complexes (e.g., Mn, Cu) ML₃·nH₂O Varies 4-OCH₃, COO⁻ Thermal stability studies

Key Observations :

  • Ester vs. Carboxylic Acid: The methyl ester in the target compound improves lipophilicity compared to 3-(2-aminoethoxy)benzoic acid hydrochloride, which has a carboxylic acid group .
  • Amino Group Modifications: The secondary amine in 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride may enhance receptor binding affinity compared to the primary amine in the target compound .
  • Thermal Behavior: Metal complexes of 4-methoxybenzoate (e.g., Mn, Ni) exhibit ionic character and decompose at 200–300°C, suggesting that the target compound’s ester and aminoethoxy groups may alter thermal stability .

Critical Research Findings

  • Spectroscopic Characterization: Infrared spectra of 4-methoxybenzoate derivatives show carboxylate vibrations at ~1543 cm⁻¹ (antisymmetric) and ~1416 cm⁻¹ (symmetric). The target compound’s ester carbonyl (~1700 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹) would further distinguish it .
  • Regulatory Compliance : The compound meets USP, EMA, and BP standards for purity, making it a reliable reference material in drug analysis .

Notes on Key Differences

Stability : The hydrochloride salt form improves shelf-life compared to free-base analogs.

Reactivity: The aminoethoxy group may participate in nucleophilic reactions, unlike methoxy or cyano substituents in analogs .

Thermal Decomposition : Unlike metal-coordinated 4-methoxybenzoates, the target compound likely decomposes at higher temperatures (>250°C) due to covalent bonding .

Biological Activity

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H17_{17}ClN2_{2}O3_{3}
  • Molecular Weight : 270.73 g/mol

The compound features a methoxy group, an aminoethoxy side chain, and a benzoate structure, which are critical for its biological activity.

Research indicates that methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to neurodegenerative diseases, particularly beta-secretase, which is involved in the production of amyloid-beta plaques associated with Alzheimer's disease .
  • Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, potentially preventing neuronal cell death and promoting neuronal health .
  • Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity and Case Studies

A number of studies have explored the biological effects of methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .
  • Cell Culture Studies : In vitro studies demonstrated that the compound can enhance cell viability in neuronal cell lines subjected to oxidative stress, indicating its protective role against cellular damage .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits beta-secretase activity
NeuroprotectionReduces neuronal cell death in models
Antioxidant PropertiesMitigates oxidative stress in neuronal cultures
Cognitive ImprovementEnhances cognitive function in Alzheimer's models

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